molecular formula C6H6ClN3O2 B1358060 6-Chloro-5-methyl-3-nitropyridin-2-amine CAS No. 202217-19-4

6-Chloro-5-methyl-3-nitropyridin-2-amine

Cat. No.: B1358060
CAS No.: 202217-19-4
M. Wt: 187.58 g/mol
InChI Key: VXAQCLXAYGVVBB-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-3-nitropyridin-2-amine (CAS: 171178-21-5) is a nitro-substituted pyridine derivative featuring a chlorine atom at position 6, a methyl group at position 5, and a nitro group at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents and kinase inhibitors . Its structural framework allows for regioselective modifications, making it valuable for constructing complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-Chloro-5-methyl-3-nitropyridin-2-amine involves the reaction of 2,6-dichloro-3-methyl-5-nitropyridine with aqueous ammonia solution, potassium carbonate, and t-butanol. The mixture is stirred overnight at 60°C under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Substituted pyridines.

    Reduction: 6-Chloro-5-methyl-3-aminopyridin-2-amine.

    Oxidation: 6-Chloro-5-carboxy-3-nitropyridin-2-amine.

Scientific Research Applications

Pharmaceutical Development

6-Chloro-5-methyl-3-nitropyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of drugs targeting conditions such as cancer and inflammation.

Case Studies

  • Anti-Cancer Activity : Research has indicated that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, one study highlighted the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which demonstrated significant activity against p70S6Kβ, a kinase linked to tumor growth .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides. Its unique chemical structure enhances its effectiveness while minimizing environmental impact.

Applications in Agrochemicals

Application TypeDescription
PesticidesEffective against a variety of pests while ensuring safety for non-target organisms.
HerbicidesProvides selective weed control, enhancing crop yield and quality.

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and performance of these materials.

Material Properties

PropertyDescription
Chemical StabilityHigh stability under various environmental conditions.
ReactivityReacts favorably with other compounds to form complex structures beneficial for material applications.

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry, aiding in the detection and quantification of various substances. Its role is crucial for quality control processes in laboratories.

Analytical Applications

ApplicationDescription
DetectionUsed in assays for identifying specific compounds within complex mixtures.
QuantificationFacilitates accurate measurement of concentrations in various samples.

Research in Organic Chemistry

As a building block for synthesizing more complex organic molecules, this compound plays a vital role in organic synthesis research.

Synthetic Pathways

The compound can undergo various reactions to yield different derivatives useful in further research:

  • Nucleophilic Substitution : Allows for the introduction of diverse functional groups.
  • Condensation Reactions : Facilitates the formation of larger molecular structures.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM . This inhibition can affect protein synthesis and cell growth pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Similarity Score
6-Chloro-5-methyl-3-nitropyridin-2-amine Cl (6), CH₃ (5), NO₂ (3), NH₂ (2) 217.62 Anticancer intermediate Reference
6-Chloro-3-nitropicolinic acid Cl (6), NO₂ (3), COOH (2) 202.56 Higher solubility due to -COOH 0.81
2-Chloro-3-methyl-5-nitropyridine Cl (2), CH₃ (3), NO₂ (5) 187.58 Less steric hindrance; lower reactivity 0.75
6-Chloro-3-nitro-N-isopropylpyridin-2-amine Cl (6), NO₂ (3), NH-iPr (2) 229.67 Enhanced anticancer activity 0.76
2-Amino-3-chloro-5-nitropyridine Cl (3), NO₂ (5), NH₂ (2) 188.57 Used in agrochemical synthesis 0.79

Key Observations :

  • Electron-Withdrawing Groups : The nitro group at position 3 in this compound enhances electrophilic substitution reactivity compared to analogs with nitro groups at position 5 (e.g., 2-Chloro-3-methyl-5-nitropyridine) .
  • Biological Activity : Substitution at the amine group (e.g., isopropyl in 6-Chloro-3-nitro-N-isopropylpyridin-2-amine) improves anticancer efficacy, likely due to increased lipophilicity and target binding .
  • Solubility : Carboxylic acid derivatives (e.g., 6-Chloro-3-nitropicolinic acid) exhibit higher aqueous solubility, making them preferable for formulations requiring bioavailability .

Stability and Commercial Availability

This compound is listed as discontinued in several catalogs, suggesting challenges in stability or scalability . In contrast, analogs like 6-Chloro-3-nitropicolinic acid remain commercially available, likely due to broader industrial applications .

Biological Activity

6-Chloro-5-methyl-3-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN3O2C_6H_6ClN_3O_2. The compound features a chlorine atom at the 6th position, a methyl group at the 5th position, and a nitro group at the 3rd position of the pyridine ring. These substitutions influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects. The chlorine and methyl groups contribute to the compound's stability and reactivity, influencing its interactions with enzymes and receptors.

Anticancer Properties

Research indicates that compounds containing nitropyridine moieties, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of nitropyridine can inhibit specific kinases critical for cancer cell growth and survival. In particular, this compound has been evaluated for its inhibitory effects on kinases such as MPS1 and p70S6Kβ, with notable results indicating potential applications in cancer therapy .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Similar compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to interact with AChE could enhance cognitive function by preventing the breakdown of acetylcholine .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Kinases : A study reported that this compound demonstrated an IC50 value of 444 nM against p70S6Kβ, indicating its potential as an anticancer agent by modulating key signaling pathways involved in cell proliferation.
  • Neuroprotective Screening : In a screening for potential AChE inhibitors, derivatives similar to this compound exhibited promising inhibitory activity against AChE, suggesting its utility in treating Alzheimer's disease .
  • Antimicrobial Activity : Other studies have suggested that nitropyridine compounds can exhibit antimicrobial properties, although specific data on this compound's antimicrobial efficacy remains limited and requires further investigation.

Comparative Analysis

Compound NameAnticancer ActivityAChE InhibitionAntimicrobial Activity
This compoundModerate (IC50: 444 nM)PotentialLimited
Similar Nitropyridine DerivativeHighHighModerate

Q & A

Q. Basic: What are the established synthetic routes for 6-Chloro-5-methyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:
Synthetic routes typically involve sequential functionalization of pyridine derivatives. A common approach includes:

  • Nitration of chlorinated precursors : Reacting 6-chloro-5-methylpyridin-2-amine with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) to introduce the nitro group at position 3.
  • Purification : Column chromatography using ethyl acetate/hexane (1:3) or recrystallization from ethanol yields pure product (70–85% yield) .

Optimization Strategies:

  • Temperature control : Maintain sub-10°C during nitration to prevent over-nitration or decomposition.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Scale-up adjustments : Use dropwise addition of nitrating agents to manage exothermicity.

Table 1: Representative Reaction Conditions

StepReagentsTemp (°C)Yield (%)Reference
NitrationHNO₃/H₂SO₄ (1:3 v/v)0–578

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The amine proton (NH₂) appears as a broad singlet at δ 5.8–6.2 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm. The nitro group deshields adjacent carbons by 3–5 ppm .
  • IR Spectroscopy : Confirm nitro (1530–1370 cm⁻¹ asymmetric stretch) and amine (3350–3250 cm⁻¹ N-H stretch) groups.
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H⋯O/N interactions) and Cl⋯Cl contacts (~3.28 Å), which influence packing .

Critical Note: Tautomeric equilibria (amine ↔ imine) may split NMR peaks; use variable-temperature NMR to confirm dynamic behavior .

Q. Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Compare predicted vs. experimental NMR/IR spectra to identify discrepancies.
  • Tautomer Validation : If amine/imine tautomers are suspected, calculate Gibbs free energy differences (ΔG) to determine dominant forms.
  • Solvent Effects : Include solvent models (e.g., PCM for DMSO) in computations to match experimental conditions .

Case Study: For 3-nitropyridines, computational models often underestimate nitro group electron-withdrawing effects, requiring manual adjustment of shielding parameters .

Q. Advanced: What strategies are recommended for analyzing and mitigating substituent-directed regioselectivity challenges during functionalization reactions?

Methodological Answer:

  • Steric/Electronic Mapping : Use Hammett σ values to predict nitro (σₚ = 1.27) and chloro (σₚ = 0.23) group effects. The nitro group directs electrophiles to meta positions, while chloro groups favor para substitution.
  • Protecting Groups : Temporarily protect the amine (e.g., acetylation) to prevent undesired N-alkylation during reactions .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time/temperature to favor desired intermediates. For example, short reaction times (<2 hr) minimize nitro group reduction .

Q. Basic: What crystallization conditions produce diffraction-quality crystals for X-ray analysis of this compound?

Methodological Answer:

  • Solvent Selection : Use ethanol/water (4:1) or dichloromethane/hexane (slow evaporation).
  • Temperature Gradients : Cool from 40°C to 4°C over 48 hr to grow large, ordered crystals.
  • Crystal Handling : Mount crystals in Paratone-N oil to prevent dehydration during data collection.

Structural Insights: X-ray analysis reveals intermolecular N-H⋯O hydrogen bonds (2.8–3.0 Å) and Cl⋯Cl interactions (3.28 Å), contributing to a layered packing motif .

Q. Advanced: How should researchers approach mechanistic studies of nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated amines to identify rate-determining steps.
  • Computational Modeling : Simulate transition states (e.g., at the M06-2X/def2-TZVP level) to map activation energies for nitro vs. chloro substitution pathways.
  • Leaving Group Analysis : Test alternative leaving groups (e.g., Br vs. Cl) to evaluate bond dissociation energies and their impact on reactivity .

Example: Substitution at the 6-chloro position proceeds via a Meisenheimer intermediate, with nitro groups stabilizing negative charge buildup in the transition state .

Properties

IUPAC Name

6-chloro-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAQCLXAYGVVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618664
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202217-19-4
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3-methyl-5-nitropyridine (10.41 g, 50.3 mmol), 28% aqueous ammonia solution (17 ml, 0.25 mol), potassium carbonate (10.4 g, 75.5 mmol) and t-butanol (167 ml) was stirred overnight at 60° C. under nitrogen atmosphere. After stirring at room temperature for 3 hours, a precipitate was filtered and then washed three times with water, thereby yielding the title compound (4.25 g, 22.7 mmol, 45%) as a yellow solid.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Yield
45%

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